[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate
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Overview
Description
LKY-047 is a derivative of Decursin and is known for its potent and selective inhibition of cytochrome P450 2J2 (CYP2J2). This compound is a reversible competitive inhibitor with an IC50 value of 1.7 micromolar. It is inactive against other human cytochrome P450 enzymes, making it highly selective for CYP2J2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LKY-047 involves the esterification of (7S)-(+)-(4-nitrophenyl)-acrylic acid with 8,8-dimethyl-2-oxo-6,7-dihydro-2H,8H-pyrano[3,2-g]chromen-7-yl-ester. The reaction conditions typically include the use of human liver microsomes and NADPH to evaluate the inhibitor potencies .
Industrial Production Methods: Industrial production methods for LKY-047 are not widely documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the compound are maintained.
Chemical Reactions Analysis
Types of Reactions: LKY-047 undergoes competitive inhibition reactions, particularly with CYP2J2-mediated astemizole O-demethylase and terfenadine hydroxylase activities. It also acts as an uncompetitive inhibitor of CYP2J2-mediated ebastine hydroxylation .
Common Reagents and Conditions: Common reagents used in these reactions include human liver microsomes and NADPH. The reactions are typically carried out in vitro to evaluate the inhibitory effects of LKY-047 on CYP2J2 .
Major Products Formed: The major products formed from these reactions include the demethylated and hydroxylated metabolites of astemizole, terfenadine, and ebastine .
Scientific Research Applications
LKY-047 is primarily used in scientific research to study the inhibition of CYP2J2. This enzyme is involved in the metabolism of various endogenous and exogenous compounds, including drugs. By inhibiting CYP2J2, LKY-047 helps researchers understand the role of this enzyme in drug metabolism and its potential implications in drug-drug interactions .
Mechanism of Action
LKY-047 exerts its effects by binding to the active site of CYP2J2, thereby inhibiting its enzymatic activity. This inhibition is competitive, meaning LKY-047 competes with the substrate for binding to the enzyme. The molecular targets involved include the active site of CYP2J2, where LKY-047 forms a reversible complex .
Comparison with Similar Compounds
Similar Compounds:
- Sesamin
- 1-(3-chlorophenyl)-3-phenylurea
Uniqueness: LKY-047 is unique due to its high selectivity for CYP2J2. Unlike other inhibitors, it does not affect other human cytochrome P450 enzymes, making it a valuable tool for studying the specific role of CYP2J2 in drug metabolism .
Biological Activity
The compound [(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate is a member of the pyranocoumarin family, characterized by its unique structural features that suggest potential biological activities. This article explores its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H18N2O6
- CAS Number : 162532632
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects. Key findings include:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Anticancer Potential : Research indicates that pyranocoumarins exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The specific interactions with cellular pathways involved in cancer progression are under active investigation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Reactive Oxygen Species (ROS) : The compound scavenges free radicals, reducing oxidative damage to cells.
- Modulation of Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis, such as the MAPK and PI3K/Akt pathways.
Antioxidant Activity Study
A study assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated an IC50 value comparable to well-known antioxidants, highlighting its potential as a natural antioxidant agent.
Compound | IC50 Value (µM) |
---|---|
Test Compound | 45 ± 5 |
Ascorbic Acid | 50 ± 7 |
Anticancer Activity Research
In vitro studies on various cancer cell lines revealed that the compound inhibited cell growth significantly. For example:
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MCF7 (Breast Cancer) | 30 ± 4 | Induction of apoptosis |
HeLa (Cervical Cancer) | 25 ± 6 | Cell cycle arrest |
Properties
Molecular Formula |
C23H19NO7 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H19NO7/c1-23(2)20(30-22(26)9-5-14-3-7-17(8-4-14)24(27)28)12-16-11-15-6-10-21(25)29-18(15)13-19(16)31-23/h3-11,13,20H,12H2,1-2H3/b9-5+/t20-/m0/s1 |
InChI Key |
AEVGNLMZEXKNKR-MRSBXDGLSA-N |
Isomeric SMILES |
CC1([C@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C |
Canonical SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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